Incomplete Alkylation in Polymer End-Quenching: Isopropoxybenzene vs. Anisole and (3-Bromopropoxy)benzene
In the end-quenching of tert-chloride-terminated polyisobutylene (PIB) using alkoxybenzenes with AlCl₃ catalyst, isopropoxybenzene failed to achieve quantitative alkylation, reaching only 86.4% conversion (1.72 chain-end functionality) after 45 hours [1]. In contrast, under identical conditions, both anisole and (3-bromopropoxy)benzene proceeded to quantitative, exclusive para-alkylation without detectable side reactions when the alkoxybenzene/AlCl₃ molar ratio exceeded unity [1]. Furthermore, isopropoxybenzene uniquely generated a small fraction of exo-olefin during the initial reaction stage—a side product not observed with the other two quenchers [1].
| Evidence Dimension | Polymer end-quenching efficiency (conversion to alkylated product) |
|---|---|
| Target Compound Data | 86.4% conversion; chain-end functionality 1.72; exo-olefin side product formation |
| Comparator Or Baseline | Anisole: Quantitative conversion; exclusive para-alkylation; no side products. (3-Bromopropoxy)benzene: Quantitative conversion; exclusive para-alkylation; no side products. |
| Quantified Difference | Isopropoxybenzene: incomplete alkylation (86.4% vs. 100%); unique exo-olefin formation; anisole alkylation rate slower than (3-bromopropoxy)benzene (AlCl₃ 2.6× faster than TiCl₄ for (3-bromopropoxy)benzene). |
| Conditions | PIB tert-chloride-terminated; AlCl₃ catalyst; -50 to 0 °C; 70/30 (v/v) hexane-methylene chloride; alkoxybenzene/AlCl₃ > 1 |
Why This Matters
For procurement in polymer functionalization applications, isopropoxybenzene requires longer reaction times and may yield lower-purity products compared to anisole or bromoalkoxybenzene alternatives.
- [1] Yang, B., & Storey, R.F. (2015). End-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes: comparison of AlCl₃ and TiCl₄ catalysts. Polymer Chemistry, 6, 3764-3774. View Source
